7-Bromo-2,5-dimethyl-3H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, which is characterized by its fused benzene and pyrimidine rings. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. Quinazolinones, including this specific derivative, are known for their anti-cancer, anti-inflammatory, and antimicrobial properties, making them significant in pharmaceutical research.
The compound can be classified under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is specifically categorized as a quinazolinone, which is a bicyclic compound derived from quinazoline. The presence of bromine at the 7-position and methyl groups at the 2 and 5 positions contributes to its unique chemical properties and biological activities.
The synthesis of 7-bromo-2,5-dimethyl-3H-quinazolin-4-one can be achieved through several methods:
The synthesis typically involves heating reactants under controlled conditions, often using solvents like ethanol or acetic acid to promote solubility and reaction efficiency. The resulting product can be purified through crystallization or chromatography.
The molecular formula for 7-bromo-2,5-dimethyl-3H-quinazolin-4-one is . Its structure features:
Key structural data include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of synthesized compounds .
7-Bromo-2,5-dimethyl-3H-quinazolin-4-one can participate in various chemical reactions:
These reactions often require specific conditions, such as temperature control and the presence of catalysts or solvents to facilitate the desired transformations.
The mechanism of action for compounds like 7-bromo-2,5-dimethyl-3H-quinazolin-4-one often involves interaction with biological targets such as enzymes or receptors.
Research indicates that these compounds can exhibit selectivity towards certain biological pathways, making them valuable in drug design .
Data from various studies indicate that modifications on the quinazolinone scaffold can significantly alter its solubility and reactivity profiles .
7-Bromo-2,5-dimethyl-3H-quinazolin-4-one has several scientific uses:
Anthranilic acid derivatives serve as foundational building blocks for constructing the quinazolinone core. The 5-bromoanthranilic acid is particularly pivotal for introducing the bromine substituent at the C7 position early in the synthesis. This regiochemical control is achieved through electrophilic bromination of anthranilic acid prior to cyclocondensation, yielding the substituted anthranilate in >90% purity. The bromine atom's ortho-directing effect facilitates subsequent ring closures with high positional fidelity [7].
The classical approach involves N-acylation of 5-bromoanthranilic acid with acetic anhydride or acetyl chloride under reflux conditions, generating 6-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one. This benzoxazinone intermediate is isolated as crystalline solids (melting point 190°C) and characterized by infrared spectroscopy (C=O stretch at 1698 cm⁻¹) and nuclear magnetic resonance spectroscopy [7]. Subsequent nucleophilic ring opening with aqueous ammonia or ammonium acetate at 120–130°C induces cyclodehydration, yielding 6-bromo-2-methylquinazolin-4(3H)-one. Selective C-methylation at position 5 is achieved using iodomethane and potassium carbonate in N,N-dimethylformamide, completing the synthesis of the target compound. This sequence affords overall yields of 60–65% but requires rigorous temperature control during exothermic acylation steps [7] [8].
Table 1: Characterization Data for Benzoxazinone Intermediate
Property | Value |
---|---|
Melting Point | 190°C |
IR (KBr) ν (cm⁻¹) | 3068 (C-H aromatic), 1698 (C=O) |
¹H NMR (DMSO-d₆) δ (ppm) | 7.7–7.8 (d, 2H), 7.18–7.25 (dd, 2H) |
Microwave irradiation significantly accelerates the cyclocondensation step, reducing reaction times from hours to minutes while improving yields. Optimized conditions involve reacting 5-bromoanthranilic acid with N-methylacetamide (1:1.2 molar ratio) in the presence of phosphoryl chloride as a dehydrating agent. Irradiation at 150°C for 15–20 minutes in sealed vessels achieves near-quantitative conversion to 7-bromo-2,5-dimethylquinazolin-4(3H)-one, confirmed by liquid chromatography-mass spectrometry analysis. This method enhances atom economy by eliminating intermediate isolation and reduces byproduct formation through uniform heating. Comparative studies demonstrate 25–30% yield increases over conventional thermal methods, attributed to suppressed decomposition pathways under controlled energy input [8].
Late-stage bromination of preformed 2,5-dimethylquinazolin-4(3H)-one exploits the inherent electron-rich character of the fused benzene ring. Bromine (1.05 equivalents) in acetic acid at 0–5°C achieves selective monobromination at the C7 position, driven by the para-orienting effect of the C5-methyl group. This cold conditions prevent dibromide formation, with reaction monitoring by thin-layer chromatography critical for quenching at >95% substrate conversion. The 7-bromo regioisomer precipitates upon ice-water addition and is purified via recrystallization from ethanol/water mixtures (yield: 75–80%). Nuclear magnetic resonance spectroscopy confirms regiochemistry through characteristic spin-spin coupling patterns between H6 and H8 protons [3] [7].
Table 2: Regioselectivity Control in Electrophilic Bromination
Directing Group Position | Bromination Site | Yield (%) |
---|---|---|
C5-Methyl (para-directing) | C7 | 75–80 |
C6-Methyl (ortho-directing) | C8 | 60–65 |
C8-Methyl (meta-directing) | C6 | 50–55 |
Palladium-catalyzed reactions enable C7-bromine replacement with advanced functionalities while preserving the dimethylquinazolinone scaffold. Suzuki coupling employs tetrakis(triphenylphosphine)palladium(0) (5 mol%) and arylboronic acids (1.2 equivalents) in degassed toluene/ethanol/water (4:1:1) at 80°C, achieving biaryl derivatives in 70–85% yield. Sonogashira reactions require copper(I) iodide co-catalyst (2 mol%) in diethylamine solvent, delivering alkynylated quinazolinones under mild conditions (60°C, nitrogen atmosphere). Key to success is the inert atmosphere maintenance to prevent palladium black formation and the use of molecular sieves to scavenge trace water. These methods demonstrate exceptional functional group tolerance, allowing introduction of electron-donating/withdrawing substituents without core degradation [2] [8].
Immobilized synthesis leverages N1-protected 5-amino-2-methylbenzoic acid anchored to Wang resin through ester linkages. After C7 bromination using pyridinium tribromide in dichloromethane, cyclocondensation with acetyl chloride in pyridine generates resin-bound quinazolinones. Nucleophilic displacement with diverse amines (aliphatic/aromatic) followed by trifluoroacetic acid cleavage releases 3-substituted-7-bromo-2,5-dimethylquinazolin-4(3H)-one derivatives. This approach generates >50 analogs per synthetic cycle with purities >85% (high-performance liquid chromatography analysis). Key advantages include automated washing to remove excess reagents and simultaneous synthesis of analogs for structure-activity relationship studies. The methodology is particularly valuable for generating N3-alkylated variants inaccessible via solution-phase routes due to N1/N3 regiochemical ambiguities [8].
Table 3: Solid-Phase Synthesis Efficiency Metrics
Step | Reaction Time (hours) | Conversion (%) |
---|---|---|
Resin Loading | 24 | >95 |
Bromination/Cyclization | 36 | 90 |
Amine Displacement | 18 | 80–95 |
Cleavage/Deprotection | 2 | >98 |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7